Home > Products > Screening Compounds P5475 > 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide
2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide - 866010-72-2

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide

Catalog Number: EVT-2569434
CAS Number: 866010-72-2
Molecular Formula: C15H16N4O2
Molecular Weight: 284.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is classified as a benzamide derivative, which is known for its diverse biological activities. It has been specifically investigated for its utility in treating nociceptive pain, neuropathic pain, and cancer pain, as indicated in various patent documents . The compound's structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide typically involves multi-step organic reactions. Key methods for synthesizing this compound include:

  1. Formation of the Acetamido Group: The initial step often involves the acylation of an amine with an acetyl chloride or an anhydride to form the acetamido group.
  2. Pyridine Substitution: The introduction of the pyridine moiety can be achieved through nucleophilic substitution reactions where pyridin-3-ylmethylamine reacts with an appropriate electrophile.
  3. Final Coupling Reaction: The final step generally involves coupling the formed acetamido derivative with another amine or aromatic compound to yield the desired benzamide structure.

The synthesis may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and protection/deprotection steps for functional groups to ensure selectivity and yield.

Molecular Structure Analysis

The molecular structure of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide can be described as follows:

  • Molecular Formula: C15H16N4O2
  • Molecular Weight: Approximately 284.31 g/mol
  • Structural Features:
    • A benzene ring linked to an amide group.
    • An acetyl group connected via an amino link.
    • A pyridine ring that contributes to its electronic properties.

The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target proteins.

Chemical Reactions Analysis

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide can participate in several chemical reactions:

These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce toxicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide include:

These properties are crucial for determining appropriate handling and storage conditions for the compound during research and development.

Applications

The applications of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide are diverse and primarily focus on:

  1. Pharmaceutical Development: As a potential therapeutic agent for treating various types of pain and possibly cancer-related symptoms.
  2. Research Tool: Used in biochemical assays to study receptor interactions or enzyme inhibition related to pain pathways.
  3. Building Block for Synthesis: This compound can serve as a precursor in synthesizing more complex molecules with enhanced biological activities.
Introduction to 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide in Contemporary Research

Historical Context and Discovery in Medicinal Chemistry

The emergence of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide represents a strategic evolution in bioactive molecule design, tracing its lineage to early anthranilic acid derivatives and heterocyclic pharmacophores. Initial synthetic efforts focused on modifying the benzamide scaffold—a privileged structure in medicinal chemistry—due to its established role in enzyme inhibition and receptor modulation. Patents from the early 2000s, such as WO2004005279A2, detailed methods for synthesizing substituted anthranilic amides with kinase-inhibitory properties, laying groundwork for later structural refinements [8]. Concurrently, pyridylmethylamine motifs gained prominence for enhancing blood-brain barrier permeability and directing molecular interactions with biological targets like vascular endothelial growth factor receptors (VEGFR), as evidenced by analogs such as N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide [7].

The integration of a glycinamide spacer into this hybrid architecture marked a pivotal innovation. This design strategy, reflected in compounds like those disclosed in US9415037B2, aimed to optimize conformational flexibility while preserving target engagement efficiency. Such syntheses typically employed sequential amidation reactions: (1) coupling of isatoic anhydride with amino-substituted pyridines to form the core benzamide, followed by (2) N-alkylation with bromoacetyl bromide and (3) final amine coupling [8]. By 2015, this approach had yielded molecules with dual heterocyclic-peptidomimetic character, positioning 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide as a scaffold for probing diverse therapeutic targets.

Table 1: Historical Evolution of Key Benzamide-Pyridine Hybrids

Year RangeDevelopment MilestoneChemical Advance
1990–2000Anthranilic acid derivatizationBase scaffold for kinase inhibition
2000–2010Pyridylmethylamine incorporationEnhanced target specificity (e.g., VEGFR2 inhibition)
2010–PresentGlycinamide spacer integrationConformational flexibility for peptidomimetic bridging

Structural Uniqueness and Functional Group Significance

This compound’s molecular architecture (C₁₇H₁₉N₅O₂) integrates three pharmacologically significant domains: a benzamide core, a pyridin-3-ylmethylamino group, and a glycinamide linker. Each domain contributes distinct physicochemical and target-binding properties:

  • Benzamide Core: Serves as a planar aromatic platform facilitating π-π stacking with protein residues. The ortho-substituted amide carbonyl (C=O) and N-H groups enable critical hydrogen bonding, as observed in crystal structures of similar analogs bound to kinase ATP pockets [9].
  • Pyridin-3-ylmethylamino Moiety: The pyridine nitrogen acts as a hydrogen bond acceptor, while its basicity (predicted pKₐ ~6.5) supports protonation in physiological environments, enhancing solubility and electrostatic interactions. This moiety’s spatial orientation mimics nicotinamide cofactors, enabling competitive inhibition of oxidoreductases [7] [10].
  • Glycinamide Linker: The –NHCH₂C(O)NH– spacer bridges the benzamide and pyridyl groups, conferring torsional flexibility. This allows adaptive binding to divergent protein conformations—unlike rigid scaffolds—while maintaining a peptide-like character that engages proteolytic enzyme active sites [8].

Table 2: Functional Group Contributions to Molecular Properties

Structural DomainKey InteractionsBiological Implications
Benzamide coreπ-Stacking; H-bond donation/acceptanceAnchors compound in hydrophobic enzyme pockets
Pyridin-3-ylmethylaminoElectrostatic attraction; H-bond acceptanceTargets metalloenzymes and receptors with cationic sites
Glycinamide linkerTorsional flexibility; moderate hydrophilicityEnables adaptation to induced-fit binding conformations

Hydrogen-bonding capacity is particularly consequential: the benzamide N-H (donor) and linker carbonyl (acceptor) create a "binding triad" with distances (2.8–3.2 Å) complementary to protein catalytic residues. Molecular modeling confirms this arrangement stabilizes complexes with kinases like VEGFR2 (Kd = 0.42 μM in analogs) by occupying the hinge region typically bound by adenine nucleotides [7] [9].

Role in Bridging Heterocyclic and Peptidomimetic Drug Design

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide exemplifies a deliberate fusion of heterocyclic stability and peptidomimetic functionality—a strategy addressing limitations of purely peptide-based therapeutics. Its design incorporates two principles:

  • Heterocyclic Robustness: Nitrogen-containing aromatics (e.g., pyridine, benzamide) resist metabolic degradation, contrasting with labile peptide bonds. Over 85% of FDA-approved small molecules contain such heterocycles, underscoring their pharmacokinetic advantages [5] [6]. This compound’s pyridine ring enhances passive membrane diffusion (calculated LogP = 1.8), addressing the poor bioavailability of traditional peptides [10].
  • Peptidomimetic Mimicry: The glycinamide linker’s –C(O)NH– group replicates peptide backbone topography, enabling deception of substrate-recognition sites. This allows competitive inhibition of serine proteases or kinases that process native peptide substrates. For instance, analogs inhibit HCV NS5A replication complex assembly by mimicking viral polyprotein segments [3] [10].

Table 3: Therapeutic Target Engagement via Hybrid Design

Target ClassHeterocyclic RolePeptidomimetic RoleObserved Activity
Kinases (e.g., VEGFR2)ATP-site π-stackingH-bonding to catalytic loopIC₅₀ = 0.2–5 μM in biochemical assays
Viral polymerasesIntercalation into nucleotide groovesMimicking primer termini>70% replication inhibition at 10 μM
G-protein-coupled receptorsStabilizing receptor subpocketsMimicking N-terminal peptide ligandsBias factor >2 for Gα signaling

This bifunctionality enables multitarget engagement, as demonstrated in recent studies of similar molecules:

  • In cancer therapeutics, such compounds simultaneously inhibit angiogenesis (via VEGFR2) and proliferation pathways (e.g., FLT3), leveraging both heterocyclic and peptidomimetic elements [6] [9].
  • For neurodegenerative targets like GPR52, biased agonism with reduced β-arrestin recruitment emerges from the compound’s ability to partially mimic peptide ligands while exploiting heterocyclic stability for sustained receptor activation [4].

The scaffold’s synthetic versatility further supports structural diversification—critical for optimizing selectivity. For example, substituting the pyridine C4 position with electron-withdrawing groups (e.g., CN) enhances kinase affinity, while N-methylation of the glycinamide modulates conformational freedom to fine-tune GPCR efficacy [4] [8]. This adaptability positions 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide as a versatile template for next-generation drug candidates across therapeutic areas.

Properties

CAS Number

866010-72-2

Product Name

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide

IUPAC Name

2-[[2-(pyridin-3-ylmethylamino)acetyl]amino]benzamide

Molecular Formula

C15H16N4O2

Molecular Weight

284.319

InChI

InChI=1S/C15H16N4O2/c16-15(21)12-5-1-2-6-13(12)19-14(20)10-18-9-11-4-3-7-17-8-11/h1-8,18H,9-10H2,(H2,16,21)(H,19,20)

InChI Key

DDDHLVCHBDCMTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CNCC2=CN=CC=C2

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.